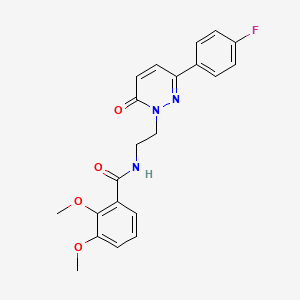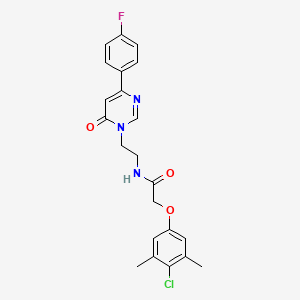
(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a thiazole moiety, and a xanthene core, making it a versatile molecule for research and industrial purposes.
Mecanismo De Acción
Mode of action
Thiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical pathways
Without specific information on the compound, it’s challenging to accurately summarize the affected biochemical pathways of “(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone hydrochloride”. Thiazole derivatives have been reported to affect a variety of biochemical pathways depending on their specific targets .
Result of action
Thiazole derivatives have been reported to have a variety of effects at the molecular and cellular level, depending on their specific targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone hydrochloride typically involves multiple steps, starting with the preparation of the individual components. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The piperazine ring is often introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.
The xanthene core can be synthesized through the Friedel-Crafts alkylation of resorcinol with phthalic anhydride, followed by cyclization. The final step involves the coupling of the thiazole and piperazine derivatives with the xanthene core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the xanthene core can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is substituted with another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone hydrochloride is studied for its potential as a fluorescent probe due to the xanthene core, which can exhibit fluorescence properties. This makes it useful in imaging and diagnostic applications.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. The presence of the piperazine ring suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of dyes and pigments, leveraging the xanthene core’s chromophoric properties. It may also find applications in the production of specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone hydrochloride: Similar structure but with an o-tolyl group instead of the xanthene core.
(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone: The non-hydrochloride form of the compound.
Uniqueness
The uniqueness of (4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone hydrochloride lies in its combination of a piperazine ring, thiazole moiety, and xanthene core. This combination imparts unique chemical and physical properties, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S.ClH/c1-16-15-29-21(24-16)14-25-10-12-26(13-11-25)23(27)22-17-6-2-4-8-19(17)28-20-9-5-3-7-18(20)22;/h2-9,15,22H,10-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQGOTQUWKANCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-ethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2639911.png)
![(1S,2R,3R,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylicacid](/img/structure/B2639915.png)

![1-(2-(benzyl(methyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2639917.png)



![6-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2639927.png)
![7-(ethylthio)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2639928.png)





